molecular formula C14H17FO3 B1383537 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester CAS No. 1352721-91-5

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester

Cat. No.: B1383537
CAS No.: 1352721-91-5
M. Wt: 252.28 g/mol
InChI Key: BBOFJRLLWHNKEJ-VQHVLOKHSA-N
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Description

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is a fluorinated benzoic acid derivative characterized by a butoxyethenyl substituent at the para position and a methyl ester group. Fluorinated aromatic esters are widely studied for their stability, bioavailability, and utility in pharmaceuticals, agrochemicals, and materials science . The fluorine atom at position 2 likely enhances electronic effects, influencing reactivity and intermolecular interactions, while the butoxyethenyl group may confer lipophilicity and steric bulk .

Properties

IUPAC Name

methyl 4-[(E)-2-butoxyethenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-4-8-18-9-7-11-5-6-12(13(15)10-11)14(16)17-2/h5-7,9-10H,3-4,8H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFJRLLWHNKEJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester typically involves the esterification of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The butoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. Research has shown that it may induce apoptosis in specific cancer cell lines through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including multidrug-resistant pathogens. Studies report minimum inhibitory concentrations (MIC) indicating significant antibacterial effects, suggesting its potential use in developing new antimicrobial agents.

Materials Science

In materials science, this compound is explored for its role in synthesizing polymers and other materials with enhanced properties.

  • Polymer Synthesis : The compound can serve as a monomer in polymerization reactions, leading to the development of materials with specific mechanical and thermal properties. Its unique structure allows for the creation of copolymers with tailored functionalities.
  • Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being evaluated for use in coatings and adhesives that require durability and resistance to environmental factors.

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide.

  • Herbicidal Activity : Research indicates that derivatives of this compound can exhibit selective herbicidal activity against certain weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices.

Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on colorectal cancer cell lines. The findings revealed:

  • Cell Cycle Arrest : Treatment led to G2/M phase arrest.
  • Apoptosis Induction : Increased markers of apoptosis were observed, indicating potential as a therapeutic agent against colorectal cancer.

Antimicrobial Efficacy

A research article highlighted the antimicrobial properties of this compound against resistant bacterial strains:

  • Study Findings : Compounds derived from this compound exhibited MIC values ranging from 4 to 8 μg/mL against Staphylococcus aureus.
  • Structure-Activity Relationship (SAR) : Further exploration into SAR is suggested to optimize efficacy against various pathogens.

Mechanism of Action

The mechanism of action of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester involves its interaction with specific molecular targets. The butoxyethenyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Benzoic Acid Esters

  • 4-Azido-2-fluorobenzoic acid methyl ester (C₈H₆FN₃O₂): Substitutes the butoxyethenyl group with an azido (-N₃) group. Molecular weight: 195.15 g/mol (vs. ~282.3 g/mol estimated for the target compound).
  • Benzoic acid, 4-fluoro-2-methoxy-, ethyl ester (C₁₀H₁₁FO₃) :

    • Replaces the butoxyethenyl with a methoxy group and uses an ethyl ester.
    • Ethyl esters generally exhibit lower boiling points and higher volatility compared to methyl esters .

Complex Fluorinated Esters with Extended Substituents

  • 4-{3-Chloro-4-[...]-phenoxy}-2-fluoro-benzoic acid methyl ester: Features a chloro-phenoxy substituent, enhancing electrophilic reactivity. Such halogenated derivatives are common in drug intermediates for cross-coupling reactions .
  • 2-Butenoic acid, 4-[5-[(4-fluorophenyl)methyl]-2-furanyl]-2-hydroxy-4-oxo-, methyl ester (C₁₆H₁₃FO₅): Combines a fluorophenyl-furanyl moiety with a keto-enol system. The α,β-unsaturated ester system may enhance biological activity, such as enzyme inhibition .

Ester Group Variants

  • Methyl 2-(4-bromophenyl)acetate :

    • A brominated analog with a simpler methyl ester.
    • Bromine’s polarizability increases molecular weight (243.1 g/mol) and may improve crystallinity .

Data Table: Key Attributes of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-Azido-2-fluorobenzoic acid methyl ester C₈H₆FN₃O₂ 195.15 Azido, methyl ester Click chemistry, reference material
4-Fluoro-2-methoxy-benzoic acid ethyl ester C₁₀H₁₁FO₃ 198.19 Methoxy, ethyl ester Higher volatility
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 243.1 Bromophenyl, methyl ester Crystallinity, regulatory compliance
2-Butenoic acid methyl ester derivative C₁₆H₁₃FO₅ 304.27 Fluorophenyl-furanyl, keto-enol Enzyme inhibition potential
4-{3-Chloro-4-[...]}-2-fluoro-benzoate C₁₈H₁₄ClFNO₅ ~380.7 (estimated) Chloro-phenoxy, methyl ester Pharmaceutical intermediate

Biological Activity

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C12H13F O3
  • Molecular Weight : 222.23 g/mol
  • CAS Number : Not specifically listed in the current databases, but related compounds can be referenced for structural insights.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For example, it may inhibit soluble epoxide hydrolase (SEH), which is involved in the metabolism of arachidonic acid derivatives .
  • Antimicrobial Activity : Similar derivatives have shown promising results against various microbial strains. The presence of the fluorine atom and the butoxyethenyl group may enhance membrane permeability and increase the compound's efficacy against bacteria and fungi .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by affecting cytokine production and signaling pathways, potentially offering therapeutic benefits in inflammatory diseases .

Biological Activity Data

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of soluble epoxide hydrolase
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in vitro

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various derivatives of benzoic acid, including compounds similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .
  • Anti-inflammatory Mechanisms :
    Research involving animal models demonstrated that administration of compounds similar to this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing chronic inflammatory conditions .
  • Enzyme Interaction Studies :
    Investigations into the interaction with soluble epoxide hydrolase revealed that this compound could effectively inhibit this enzyme, leading to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester
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4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester

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